Phosphonous dichloride, (3-methylphenyl)-
Overview
Description
. This compound is characterized by the presence of a phosphonous dichloride group attached to a 3-methylphenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Phosphonous dichloride, (3-methylphenyl)-, can be synthesized through several methods. One common method involves the reaction of 3-methylphenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis . Another method involves the chlorination of 3-methylphenylphosphine using thionyl chloride or sulfuryl chloride . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Phosphonous dichloride, (3-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonous dichloride, (3-methylphenyl)-, has a wide range of scientific research applications:
Medicine: Some derivatives of phosphonous dichloride, (3-methylphenyl)-, have been investigated for their potential use as therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonous dichloride, (3-methylphenyl)-, involves its reactivity with nucleophiles. The compound’s phosphonous dichloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Phosphonous dichloride, (3-methylphenyl)-, can be compared with other similar compounds such as:
Phosphonous dichloride, (4-methylphenyl)-: Similar structure but with the methyl group in the para position.
Methylphosphonyl dichloride: Contains a methyl group instead of a phenyl group.
Phosphonous dichloride, phenyl-: Lacks the methyl group on the phenyl ring.
The uniqueness of phosphonous dichloride, (3-methylphenyl)-, lies in the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of its derivatives.
Properties
IUPAC Name |
dichloro-(3-methylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLLYGPVLZFSNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074348 | |
Record name | Phosphonous dichloride, (3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-88-3 | |
Record name | P-(3-Methylphenyl)phosphonous dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5510-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonous dichloride, P-(3-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous dichloride, P-(3-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonous dichloride, (3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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